
MK2-IN-1
説明
Overview of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway and MK2 as a Downstream Effector
The p38 MAPK pathway is a major signaling cascade activated by various cellular stressors, including inflammatory cytokines, osmotic shock, UV radiation, and DNA damage. creative-diagnostics.comopenrheumatologyjournal.com Upon activation by upstream kinases, primarily MKK3 and MKK6, p38 MAPK phosphorylates a range of downstream substrates, including the MAPK-activated protein kinases (MAPKAPKs). creative-diagnostics.comopenrheumatologyjournal.com MK2 is a prominent and direct downstream serine/threonine kinase substrate of p38 MAPK. creative-diagnostics.comnih.gov Activation of p38 MAPK leads to the phosphorylation and activation of MK2. nih.gov This p38-MK2 signaling axis is crucial for stimulating the expression of downstream effector proteins that mediate inflammatory responses and other cellular functions. nih.gov A unique property of MK2 is its responsibility for the export of p38 MAPK from the nucleus upon binding, highlighting a mechanism that distinguishes MK2 among p38 substrates. nih.gov
Role of MK2 in Cellular Signal Transduction
MK2 is a versatile kinase involved in regulating numerous cellular processes through the phosphorylation of various substrates. Its functions are critical for coordinating cellular responses to stress and maintaining cellular homeostasis.
MK2 plays a significant role in regulating gene expression, particularly at the post-transcriptional level, by influencing mRNA stability and translation. nih.govoup.comfrontiersin.orgnih.gov It acts as a master regulator of RNA-binding proteins (RBPs). frontiersin.orgnih.gov MK2 regulates the stability of messenger RNAs (mRNAs) that contain AU-rich elements (AREs) within their 3'-untranslated regions (3'-UTRs). frontiersin.orgnih.govembopress.org Research indicates that MK2 phosphorylates heterogeneous nuclear ribonucleoprotein A0 (hnRNP A0), a process essential for hnRNP A0 to bind to and stabilize target mRNAs, such as Gadd45α and macrophage inflammatory protein 2 (MIP-2). mit.edunih.govfrontiersin.orgersnet.org This mechanism contributes to the fine-tuning of gene expression in response to specific stimuli.
A well-established function of MK2 is its essential role in the post-transcriptional regulation of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govnih.govnih.goversnet.orgfrontiersin.orgtandfonline.comahajournals.orgfrontiersin.orgphysiology.orgresearchgate.net This regulation impacts the stability and translation of the mRNAs encoding these cytokines. nih.govfrontiersin.orgnih.govnih.govfrontiersin.orgtandfonline.comahajournals.org The process often involves interactions with AU-rich elements in the 3'-UTRs of cytokine mRNAs and the RBP tristetraprolin (TTP). nih.govfrontiersin.orgtandfonline.comahajournals.orgumich.edu Phosphorylation of TTP by MK2 can reduce TTP's ability to bind to mRNA, thereby increasing the stability and translation of cytokine mRNAs. openrheumatologyjournal.comtandfonline.com Studies using MK2 knockout mice have demonstrated impaired inflammatory responses and reduced production of these cytokines, highlighting MK2's critical contribution to the inflammatory process. nih.govfrontiersin.orgphysiology.org
Table 1: MK2's Role in Cytokine Regulation
Cytokine | Regulation Mechanism | Key Findings |
TNF-α | Post-transcriptional (mRNA stability and translation) | MK2 is essential for LPS-induced expression; involves AU-rich elements and TTP. nih.govnih.govnih.govfrontiersin.orgtandfonline.comahajournals.orgphysiology.orgresearchgate.net |
IL-6 | Post-transcriptional (mRNA stability and translation) | MK2 is essential for LPS-induced expression; involves AU-rich elements and TTP. nih.govnih.govnih.govfrontiersin.orgtandfonline.comahajournals.orgphysiology.orgresearchgate.netumich.edu |
IL-1β | Post-transcriptional (mRNA stability and translation) | MK2 is involved in production. nih.govfrontiersin.orgresearchgate.net |
MK2 is a significant player in cell cycle regulation and is activated as part of the DNA damage response (DDR) signaling network. nih.govnih.govmit.edunih.govresearchgate.netresearchgate.netnih.gov It contributes to maintaining genomic stability by participating in cell cycle checkpoints, specifically the G2/M and mitotic spindle checkpoints. researchgate.net In cells lacking functional p53, the p38/MK2 pathway becomes particularly important for cell survival and achieving cell cycle arrest following DNA damage. mit.edunih.govresearchgate.net MK2 has been shown to inhibit CDC25 phosphatases, which are positive regulators of cell cycle progression, thereby contributing to cell cycle arrest. researchgate.netresearchgate.net This function positions MK2 as a potential target to enhance the efficacy of chemotherapeutic agents, especially in tumors with p53 mutations. nih.govresearchgate.net
Beyond its roles in inflammation and cell cycle control, MK2 also influences cell motility and migration. nih.govnih.govnih.govtandfonline.comresearchgate.net Research indicates that MK2-mediated phosphorylation of small heat shock protein 27 (Hsp27) promotes actin remodeling, a crucial process for cell migration. tandfonline.com The role of MK2 in cell migration is also dependent on a specific proline-rich N-terminal motif. nih.gov Furthermore, MK2 activity has been linked to tumor progression and metastasis, potentially through its modulation of cell migration and actin dynamics. nih.govacs.org
Involvement in Cell Cycle Regulation and DNA Damage Response
MK2 in Disease Pathogenesis: A Rationale for Therapeutic Targeting
The widespread involvement of the p38/MK2 pathway in cellular processes implicated in disease development has made it an attractive target for therapeutic intervention. This pathway is active in various pathological conditions, including inflammatory disorders, cancer metastasis, and mechanisms of resistance to anti-tumor therapies. nih.govacs.org
Historically, p38 MAPK inhibitors were pursued as therapeutic agents, particularly for inflammatory diseases. However, many faced challenges in clinical trials due to unwanted systemic side effects. nih.govtandfonline.comacs.orgahajournals.org This has led to the identification of MK2 as a promising alternative target. Inhibiting MK2, which acts downstream of p38, offers a strategy to potentially block the detrimental effects of p38 signaling while mitigating the side effects associated with direct p38 inhibition. nih.govtandfonline.comacs.orgahajournals.org
Preclinical studies and research using MK2 knockout models have provided compelling evidence for the therapeutic potential of targeting MK2 in a range of diseases. These include inflammatory conditions, neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease, various types of cancer, and pulmonary hypertension. nih.govtandfonline.comresearchgate.netahajournals.orgtandfonline.comresearchgate.net Inhibition of MK2 can lead to a reduction in pro-inflammatory cytokine production, modulation of cell migration, impact apoptosis, influence stress responses, and potentially enhance the sensitivity of cancer cells to chemotherapy. nih.govtandfonline.comresearchgate.net The development of specific MK2 inhibitors, such as MK2-IN-1, represents an effort to target this kinase for therapeutic benefit. nih.govlabsolu.ca
Table 2: Diseases and Conditions Implicated with MK2 Activity
Disease/Condition | Role of MK2 | Rationale for Targeting MK2 |
Inflammatory Diseases | Regulates pro-inflammatory cytokine production. nih.govnih.govnih.goversnet.orgfrontiersin.orgtandfonline.comahajournals.orgfrontiersin.orgphysiology.orgresearchgate.net | Inhibition reduces inflammation, potentially with fewer side effects than p38 inhibitors. nih.govtandfonline.comacs.orgahajournals.org |
Neuroinflammation/Neurodegeneration | Contributes to neuroinflammatory responses and neuronal damage. tandfonline.comtandfonline.comresearchgate.net | Targeting MK2 may offer neuroprotective effects. tandfonline.comtandfonline.comresearchgate.net |
Cancer | Involved in cell cycle control, DNA damage response, migration, and metastasis. nih.govnih.govmit.eduresearchgate.netresearchgate.netacs.org | Potential to inhibit tumor growth, reduce metastasis, and enhance chemotherapy sensitivity. nih.govresearchgate.netresearchgate.netresearchgate.netacs.org |
Pulmonary Hypertension | Contributes to pathogenesis, inflammation, and vascular remodeling. ahajournals.org | Inhibition shows protective effects and may be an alternative to p38 inhibition. ahajournals.org |
The ongoing research into MK2 biology and the development of selective MK2 inhibitors highlight the significant potential of targeting this kinase for the treatment of a variety of diseases driven by dysregulated stress and inflammatory signaling.
Inflammatory and Autoimmune Diseases
MK2 is a crucial mediator in inflammatory and autoimmune diseases due to its central role in regulating the production and stability of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8. tocris.comuniprot.orgnih.govuniprot.orgnih.gov By phosphorylating ARE-binding proteins, MK2 enhances the stability and translation of the mRNAs encoding these cytokines, thereby amplifying the inflammatory response. tocris.comuniprot.orguniprot.orgnih.gov
Research has highlighted the involvement of MK2 in several inflammatory and autoimmune conditions. For instance, MK2 has been implicated in rheumatoid arthritis, where its inhibition has shown potential therapeutic interest. tocris.comnih.gov Studies using MK2-deficient mice have demonstrated resistance to collagen-induced arthritis, supporting a pivotal role for MK2 in this autoimmune disorder. nih.gov In inflammatory bowel disease (IBD), increased MK2 activity has been observed in inflamed tissues from patients with Crohn's disease. nih.govresearchgate.netmdpi.comoup.com This increased activity is associated with pathological changes in myofibroblasts, contributing to the pro-inflammatory environment. researchgate.netoup.com Inhibition of MK2 activity in Crohn's disease tissues has been shown to decrease the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα, as well as matrix metalloproteinases (MMPs) that contribute to tissue damage. mdpi.com Furthermore, MK2 is involved in neutrophil-derived ROS production and has been shown to aggravate liver ischemia/reperfusion injury, highlighting its role in sterile inflammatory responses. frontiersin.org Genetic deficiency of MK2 has been shown to alleviate liver injury in mouse models, reducing inflammatory cytokine production and neutrophil infiltration. frontiersin.org
The role of MK2 in regulating inflammatory cytokine production is summarized below:
Cytokine | Regulation by MK2 (Mechanism) | Associated Diseases |
TNF-α | mRNA stability/translation (via ARE-BP phosphorylation) tocris.comuniprot.orguniprot.orgnih.gov | Inflammatory and Autoimmune Diseases tocris.comnih.govnih.govnih.govresearchgate.netmdpi.comacs.org |
IL-6 | mRNA stability/translation (via ARE-BP phosphorylation) tocris.comuniprot.orguniprot.orgnih.gov | Inflammatory and Autoimmune Diseases tocris.comnih.govnih.govnih.govresearchgate.netmdpi.comacs.org |
IL-8 | mRNA stability/translation (via ARE-BP phosphorylation) tocris.com | Inflammatory Diseases tocris.com |
(Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.)
Oncological Conditions
The p38 MAPK-MK2 pathway is frequently activated in various cancers and plays a significant role in tumorigenesis, cancer progression, and metastasis. tocris.comnih.govtandfonline.comnih.gov MK2 contributes to cancer development through multiple mechanisms, including promoting cell survival, regulating the DNA damage response, influencing cell cycle control, and facilitating cell migration and invasion. tocris.comnih.govnih.govtandfonline.comuniprot.orgmerckmillipore.comnih.gov
MK2's role in the DNA damage response is particularly relevant in cancer. It is activated by DNA damage and can phosphorylate CDC25, leading to cell cycle arrest at the G2/M phase, which allows time for DNA repair. tocris.commerckmillipore.com However, in some contexts, this can also contribute to chemotherapy resistance. tocris.comtandfonline.com MK2 has been shown to enhance the effectiveness of chemotherapeutics against cancer cells in vitro when depleted. tocris.com
Furthermore, MK2 influences the tumor microenvironment, including the regulation of tumor-associated macrophages. pnas.org Studies have shown that MK2 is crucial for the M2 activation of tumor-associated macrophages and tumor neoangiogenesis, both of which support tumor development and progression. pnas.org Genetic ablation of MK2 has been reported to abrogate tumor formation in certain mouse models of cancer. pnas.org
Specific research findings illustrate the involvement of MK2 in different cancer types:
In colorectal cancer, MK2 has been suggested to play a key role in inhibiting growth and invasion. nih.gov
In bladder cancer, p38 MAPK and MK2 have been implicated in mediating invasion by regulating MMP-2 and MMP-9 mRNA stability. nih.gov
Increased activation of MK2 is associated with elevated TNF-alpha protein expression in psoriatic skin, linking inflammation and potential cancer risk. nih.gov
MK2 plays a critical role in the development of apoptosis and mediates the efficacy of gemcitabine in responsive pancreatic cancer cells. nih.gov
Higher MK2 expression has been associated with better survival in patients with early-stage non-small cell lung cancer, potentially through a non-kinase function involving caspase 3 nuclear translocation and apoptosis. biorxiv.org
MK2 has been identified as a potential therapeutic target in multiple myeloma, with studies suggesting that MK2 knockdown reduces tumor growth and that MK2 inhibitors can suppress proliferation and improve survival in mouse models. researchgate.net
Neurodegenerative Diseases
Neuroinflammation is a significant component in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). tocris.comtandfonline.comtandfonline.comresearchgate.netmdpi.com The p38 MAPK-MK2 pathway is activated in the central nervous system (CNS) and plays a critical role in this neuroinflammatory process. tandfonline.comtandfonline.comresearchgate.net
In Alzheimer's disease, MK2 is prominently expressed and activated in microglia, astrocytes, and neurons. tandfonline.comtandfonline.com Its activation leads to the upregulation of pro-inflammatory cytokines and chemokines, which contribute to neuronal inflammation and loss. tandfonline.com MK2 is particularly enriched in resident microglia. tandfonline.com Studies in MK2 knockout mouse models and with MK2 inhibitors have shown a reduction in pro-inflammatory mediators and neurotoxicity, suggesting MK2 as a potential therapeutic target for controlling neuroinflammation in AD. tandfonline.comresearchgate.net
In Parkinson's disease, MK2 is expressed in dopaminergic neurons, microglia, and astrocytes, with higher expression levels in microglia. tandfonline.com The p38-MK2 pathway contributes to neuroinflammation in PD by regulating the post-translational modification of cytokines. tandfonline.com Evidence from MK2 knockout mice shows a significant reduction in TNF-α levels, and specific MK2 inhibitors have demonstrated potential in modulating neuroinflammation in preclinical models of PD. tandfonline.com
The involvement of MK2 in neurodegenerative diseases is closely linked to its regulation of neuroinflammation.
Neurodegenerative Disease | MK2 Involvement | Research Findings |
Alzheimer's Disease | Upregulation of pro-inflammatory cytokines/chemokines; enriched in microglia. tandfonline.com | MK2 deficiency or inhibition reduces pro-inflammatory mediators and neurotoxicity in preclinical models. tandfonline.comresearchgate.net |
Parkinson's Disease | Regulation of cytokine post-translational modification; expressed in neurons, microglia, astrocytes. tandfonline.com | MK2 knockout reduces TNF-α; inhibitors show potential in modulating neuroinflammation in preclinical models. tandfonline.com |
(Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.)
Other MK2-Mediated Disorders
Beyond inflammatory, oncological, and neurodegenerative conditions, MK2 has been implicated in the pathology of other disorders. Its role in regulating cellular responses to stress, cell cycle control, and cytoskeletal dynamics contributes to its involvement in a broader range of diseases. wikipedia.orgtandfonline.comuniprot.orgmerckmillipore.com
For example, the MK2 pathway has been demonstrated to play a key role in maintaining and repairing the integrity of the endothelial barrier. wikipedia.org Activation of MK2 has been shown to restore the vascular barrier and repair vascular leak, which is associated with numerous medical conditions, including Acute Respiratory Distress Syndrome (ARDS). wikipedia.org
MK2's involvement in the DNA damage response also extends to its potential as a target in conditions where this process is dysregulated. merckmillipore.com Along with Chk1 and Chk2, MK2 is considered a critical regulator of the DNA damage response, suggesting its relevance in diseases where DNA integrity is compromised. merckmillipore.com
Furthermore, MK2 is involved in neutrophil activation and function, including phagocytosis-induced respiratory burst activity and exocytosis of secretory vesicles. merckmillipore.com This highlights its potential role in infectious diseases and other conditions involving neutrophil-mediated immunity.
Historical Context of p38 MAPK Inhibition and the Emergence of MK2 as a Selective Target
The p38 MAPK pathway has long been recognized as a crucial mediator of inflammatory responses, making it an attractive target for therapeutic intervention, particularly in inflammatory diseases like rheumatoid arthritis and asthma. nih.govmdpi.comaacrjournals.org Early efforts focused on developing inhibitors that directly targeted p38 MAPK. mdpi.comnih.gov
The discovery of p38 MAPK as a key regulator of TNF-α production in response to stimuli like LPS spurred significant interest in developing p38 inhibitors. nih.govmdpi.com Initial p38 inhibitors, such as the pyridinyl imidazole class including SB203580, were developed as ATP-competitive antagonists. nih.govciteab.combocsci.com These compounds primarily inhibited the p38α and p38β isoforms but often lacked selectivity and presented toxicity issues, particularly affecting the liver and CNS, which limited their clinical development. nih.govnih.govmdpi.comnih.gov The lack of success in bringing pan-p38 inhibitors to market due to these side effects highlighted the need for alternative strategies within the p38 pathway. nih.govnih.govnih.gov
This led to the emergence of MK2 as a promising selective downstream target. nih.govnih.gov As the primary substrate of p38 MAPK responsible for mediating many of its downstream effects, particularly in inflammatory cytokine production, inhibiting MK2 offered the potential to achieve the anti-inflammatory benefits of p38 inhibition with potentially reduced toxicity. tocris.comnih.govnih.govacs.org MK2 is exclusively regulated by p38 MAPK in vivo, making it a more specific point of intervention within the pathway. nih.gov
The rationale for targeting MK2 selectively was further supported by findings that MK2-deficient mice exhibited attenuated phenotypes in various disease models, including inflammatory arthritis and sepsis-induced tissue injury, without the severe side effects observed with direct p38 inhibition. nih.gov This suggested that selectively blocking MK2 could offer a therapeutic window.
The development of selective MK2 inhibitors has since gained traction as a potential therapeutic approach for various MK2-mediated diseases. tandfonline.comnih.govacs.org These inhibitors aim to block the downstream effects of p38 activation mediated specifically by MK2, thereby modulating inflammatory responses and other pathological processes with potentially improved safety profiles compared to earlier p38 inhibitors. nih.govacs.org Compounds like this compound have been developed as potent and selective MK2 inhibitors, serving as pharmacological tools to further investigate the specific roles of MK2 in various biological and pathological contexts. medchemexpress.commedchemexpress.combioscience.co.ukfishersci.atglpbio.com Research with such inhibitors continues to explore the therapeutic potential of targeting MK2 in inflammatory, autoimmune, oncological, and neurodegenerative diseases. tandfonline.comnih.govacs.org
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPNXDIBECKOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mk2-in-1 As a Specific Pharmacological Probe and Inhibitor of Mk2
Discovery and Classification of MK2-IN-1
This compound was identified during research efforts focused on discovering and optimizing non-ATP competitive inhibitors of MK2. medchemexpress.comglpbio.com Its development aimed to provide a more specific tool for studying MK2 biology, potentially avoiding the off-target effects associated with inhibitors that target the upstream p38 MAPK. glpbio.comnih.gov
Identification as a Potent and Selective MAPKAPK2 Inhibitor
This compound is classified as a potent and selective inhibitor of MAPKAPK2 (MK2). medchemexpress.comglpbio.commedchemexpress.comselleckchem.com Studies have demonstrated its inhibitory effect on MK2 with an IC50 value reported as 0.11 µM. medchemexpress.comglpbio.commedchemexpress.comselleckchem.com Kinase selectivity profiling against a broad panel of 150 protein kinases revealed that at a concentration of 10 μM, only CK1γ3 was significantly inhibited by greater than 50%, highlighting its notable selectivity for MK2. glpbio.com This high degree of selectivity suggests that this compound is an excellent pharmacological tool for specifically exploring and validating MK2 biology. glpbio.com
Non-ATP Competitive Binding Mode
A key characteristic of this compound is its non-ATP competitive binding mode. glpbio.comselleckchem.comselleckchem.com This distinguishes it from many other kinase inhibitors that compete with ATP for binding to the catalytic site. nih.govselleckchem.com This non-ATP competitive mechanism may contribute to its selectivity and potentially different pharmacological properties compared to ATP-competitive MK2 inhibitors. glpbio.comnih.govselleckchem.com
General Mechanism of this compound Action
The primary mechanism of action of this compound involves the inhibition of MK2 catalytic activity. This, in turn, impacts the phosphorylation of downstream substrates, which are crucial for various cellular processes.
Inhibition of MK2 Catalytic Activity
This compound functions by inhibiting the catalytic activity of MK2. scholarsportal.infoidrblab.netnih.gov By binding to MK2, this compound prevents the enzyme from effectively phosphorylating its target proteins. This inhibition of catalytic activity is central to its role as a pharmacological probe, allowing researchers to study the consequences of reduced MK2 function in cellular and biological systems. glpbio.comjci.org
Impact on Downstream Substrate Phosphorylation (e.g., HSP27, Tfcp2l1)
The inhibition of MK2 catalytic activity by this compound leads to impaired phosphorylation of its downstream substrates. Two notable substrates affected by MK2 activity are Heat Shock Protein 27 (HSP27) and Tfcp2l1.
MK2 is known to phosphorylate HSP27 on specific serine residues, such as Ser-78 and Ser-82, which influences HSP27's conformation and localization, impacting cytoskeletal dynamics and other cellular functions. nih.govmdpi.com this compound has been shown to impair the phosphorylation level of serine residues in the Tfcp2l1 protein. medchemexpress.commedchemexpress.com MK2 promotes the degradation of Tfcp2l1 via the β-TrCP ubiquitin ligase, and this process is dependent on the phosphorylation of serine residues in Tfcp2l1 by MK2. researchgate.net Inhibition of MK2 by compounds like this compound reduces the association of Tfcp2l1 with β-TrCP1, leading to increased Tfcp2l1 protein levels. researchgate.net
Research findings illustrate the impact of this compound on these substrates:
Table 1: Impact of this compound on MK2 and Downstream Substrates
Target/Substrate | Effect of this compound Treatment | Relevant Finding/IC50/EC50 | Source |
MK2 | Inhibition | IC50 = 0.11 µM | medchemexpress.comglpbio.commedchemexpress.comselleckchem.com |
pHSP27 | Impaired phosphorylation | EC50 = 0.35 µM | medchemexpress.commedchemexpress.com |
Tfcp2l1 | Impaired phosphorylation of serine residues, increased protein level | Gradually increased protein level within 2h (at 5 µM this compound) | medchemexpress.commedchemexpress.com |
These effects on downstream substrates highlight how this compound can be used to dissect the specific roles of MK2 in various cellular pathways, including those involving protein stability and phosphorylation-dependent processes.
Preclinical Research and Biological Efficacy of Mk2-in-1
In Vitro Studies and Cellular Models
In vitro studies utilizing cellular models are crucial for understanding the direct effects of MK2-IN-1 at the cellular level and identifying its molecular targets and downstream signaling pathways. These studies provide insights into the compound's potential therapeutic applications in conditions characterized by dysregulated inflammation and protein phosphorylation.
Effects on Inflammatory Cytokine Secretion
Inflammatory cytokines play a pivotal role in the initiation and progression of various inflammatory diseases. MK2, as a downstream kinase of p38 MAPK, is involved in the regulation of inflammatory cytokine production by controlling the stability and translation of their messenger RNAs (mRNAs). Inhibiting MK2 activity is therefore a strategy to modulate inflammatory responses.
Studies have investigated the ability of MK2 inhibitors, including compounds structurally related to this compound, to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6) in monocytic cell lines like THP-1, which are commonly used models for studying monocyte/macrophage activation and inflammatory responses.
Research indicates that inhibiting MK2 can reduce the levels of pro-inflammatory cytokines. For instance, a study noted that a compound, referred to as 105 (contextually presented within research on MK2 inhibitors including compound 1, which is this compound), demonstrated inhibitory activity on TNFα and IL-6 production in LPS-stimulated THP-1 cells with an activity around 5 μM. nih.gov Another MK2 inhibitor, CC-99677, showed sustained inhibition of TNF in THP-1 cells following continuous exposure and LPS stimulation. researchgate.net These findings support the role of MK2 in the production of these cytokines in response to inflammatory stimuli like LPS in monocytic cells.
Study Context (MK2 Inhibitor) | Cell Line | Stimulus | Cytokine | Observed Effect (Inhibition) | Approximate Activity/Concentration |
---|---|---|---|---|---|
Compound 105 (related to this compound) nih.gov | THP-1 | LPS | TNFα | Inhibition | ~5 μM |
Compound 105 (related to this compound) nih.gov | THP-1 | LPS | IL-6 | Inhibition | ~5 μM |
CC-99677 (MK2 Inhibitor) researchgate.net | THP-1 | LPS | TNF | Sustained Inhibition | Not specified for this compound |
Matrix metalloproteinases (MMPs), particularly MMP-13, are enzymes involved in the degradation of the extracellular matrix in tissues like cartilage, and their increased activity is implicated in conditions such as osteoarthritis. Interleukin-1 beta (IL-1β) is a key cytokine known to stimulate the production of MMP-13 in chondrocytes.
Inhibition of MK2 has been shown to impact MMP-13 secretion in chondrocytes. A study reported that compound 105 (potentially this compound or a related compound) inhibited MMP-13 secretion in both SW1353 chondrosarcoma cells and human primary chondrocyte cells. nih.gov This suggests that MK2 activity contributes to the IL-1β-stimulated production of MMP-13 in chondrocytes. Other studies have also demonstrated the inhibition of IL-1β-induced MMP-13 production in chondrocytes by various agents, highlighting the importance of this pathway in cartilage degradation. oncotarget.complos.orgnih.gov
Inhibition of LPS-stimulated TNFα and IL-6 Secretion in Monocytic Cell Lines (e.g., THP-1)
Modulation of Protein Phosphorylation Events
MK2 is a serine/threonine protein kinase that phosphorylates several substrates, thereby modulating their function, stability, or localization. Investigating the phosphorylation status of these substrates provides direct evidence of this compound's activity as an MK2 inhibitor at the molecular level.
Transcription factor cellular promoter 2-like 1 (Tfcp2l1) is a protein whose activity and stability can be regulated by phosphorylation. Research has indicated that MK2 plays a role in the phosphorylation of Tfcp2l1.
This compound has been shown to impair the phosphorylation level of serine residues in the Tfcp2l1 protein. medchemexpress.comnordicbiosite.combioscience.co.uk Furthermore, studies have demonstrated that MK2 promotes the degradation of Tfcp2l1 via the β-TrCP ubiquitin ligase, and this process is dependent on the phosphorylation of specific serine residues in Tfcp2l1 by MK2. researchgate.net Inhibition of MK2 activity has been observed to reduce the association of Tfcp2l1 with β-TrCP1, leading to increased levels of Tfcp2l1 protein. researchgate.net This suggests that this compound, by inhibiting MK2, can influence Tfcp2l1 protein levels by interfering with its MK2-dependent degradation pathway.
Compound | Target Protein | Phosphorylation Site | Observed Effect of this compound |
---|---|---|---|
This compound | Tfcp2l1 | Serine residues | Impaired phosphorylation |
Heat Shock Protein 27 (HSP27) is a small heat shock protein that is a well-established substrate of MK2. Phosphorylation of HSP27 by MK2 is known to modulate its function, including its role in cytoskeletal dynamics and regulation of inflammatory responses.
MK2 is recognized as the primary enzyme responsible for the phosphorylation of HSP27. nih.govresearchgate.netfrontiersin.org this compound is described as a potent and selective MK2 inhibitor with an EC50 of 0.35 μM for phosphorylated HSP27 (pHSP27). medchemexpress.comnordicbiosite.combioscience.co.uk This indicates that this compound effectively inhibits the phosphorylation of HSP27 by MK2. Various MK2 inhibitors have been shown to effectively inhibit HSP27 phosphorylation, reinforcing the direct relationship between MK2 activity and HSP27 phosphorylation status. frontiersin.org
Phosphorylation of Tfcp2l1
Anti-Proliferative and Anti-Invasive Effects in Cancer Cell Lines
Inhibition of MK2 has been shown in preclinical studies to lead to reduced proliferation, migration, and invasion of cancer cells. nih.govnih.gov
Colorectal Cancer Cells
Studies in mouse models of colorectal cancer (CRC) have investigated the impact of MK2 inhibition on tumor development and progression. In one study using an azoxymethane/dextran sodium sulfate (AOM/DSS) model of colitis-associated CRC, treatment with an MK2 inhibitor eliminated murine tumor development. nih.gov In another model using implanted syngeneic murine CRC cell line CT26, significant tumor volume reduction was observed following MK2 inhibition. nih.gov Tumor cells treated with MK2 inhibitors demonstrated decreased invasion and produced significantly lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are implicated in tumor growth, invasion, and metastasis. nih.gov Replenishment of these cytokines restored tumor proliferation and led to rapid tumor regrowth, highlighting the importance of MK2 in driving cytokine-dependent tumor growth and invasion in CRC models. nih.gov
Genetic deletion of MK2 has also been explored in intestinal carcinogenesis models. Complete MK2 deletion led to decreased epithelial cell proliferation and reduced tumor growth and invasive potential in Apcmin/+ and colitis-associated cancer models. pnas.org This function appeared to be mediated mainly through modulating mesenchymal-specific Hsp27-mediated activation of pro-tumorigenic mediators, rather than solely through immunomodulatory roles in inflammatory cells. pnas.org Specific MK2 loss in intestinal epithelial cells resulted in enhanced tumor incidence compared to controls, suggesting a context-dependent role for MK2 in this compartment that might oppose tumor formation. pnas.org
Multiple Myeloma Cells
MK2 has been identified as a potential therapeutic target in multiple myeloma (MM). nih.govhaematologica.orghaematologica.org Studies have shown that MK2 expression is significantly increased in MM cells compared to normal samples, and high MK2 expression has been associated with a poorer prognosis in MM patients. nih.govhaematologica.org MK2 appears to have a positive effect on MM cell proliferation and drug resistance. nih.gov
Preclinical data using MK2 inhibitor IV demonstrated inhibitory action on MM growth and drug resistance in vitro and improved survival in mouse models. nih.govresearchgate.net Combining MK2 inhibitor IV with key MM therapeutic agents such as bortezomib, doxorubicin, or dexamethasone showed enhanced inhibitory effects on MM cell proliferation compared to monotherapy. nih.govresearchgate.net Decreased MK2 expression induced MM cellular apoptosis and growth inhibition in vitro and in vivo. researchgate.net MK2 was also shown to interact with AKT to promote MM progression. researchgate.net
Breast Cancer Cells
Preclinical studies have indicated that MK2 inhibition can affect breast cancer cells. An MK2 inhibitor, CMPD1, has been shown to inhibit the growth, migration, and invasion of breast cancer cells in both in vitro and in vivo models. elifesciences.orgelifesciences.orgelifesciences.orgresearchgate.net CMPD1 treatment significantly inhibited wound closure and suppressed breast cancer cell invasion in transwell-invasion assays. elifesciences.org At a concentration of 1 µM, CMPD1 was reported to completely abolish breast cancer cell invasion in MDA-MB-231 cells. elifesciences.org
While MK2 inhibition alone did not significantly affect the proliferation of some breast cancer cell lines over a short period, the inhibition of the p38-MK2 pathway has been suggested to enhance the therapeutic efficacy of microtubule-targeting agents (MTAs). elifesciences.orgbiorxiv.org This suggests a potential synergistic interaction between MK2 inhibition and other therapeutic strategies in breast cancer. elifesciences.orgbiorxiv.org
Glioblastoma Cells
In glioblastoma cells harboring wild-type p53, MK2 inhibition strongly attenuated cell proliferation. nih.govresearchgate.netmdpi.com This effect was observed in both undamaged and temozolomide-treated glioblastoma cells. nih.gov Mechanistically, in p53 wild-type cells, MK2 inhibition led to increased p53 expression and promoted the transcription of tumor-suppressive genes. nih.govmdpi.com However, in cells with p53 mutations, MK2 inhibition increased the stability of mutant p53 and enhanced the proliferation of p53-mutant stem cells, suggesting that targeting MK2 in tumors with TP53 mutations may accelerate disease progression. nih.govresearchgate.net
Studies using the compound CMPD1 in glioblastoma cells have shown anti-proliferative effects. nih.govresearchgate.netnih.gov However, some research suggests that the cytotoxic activity of CMPD1 in glioblastoma cells might be independent of MK2 inhibition, potentially targeting tubulin as a primary mechanism. researchgate.netresearchgate.netnih.gov Despite this, other studies support the concept that MK2 inhibition can attenuate the proliferation of glioblastoma cells, particularly those with wild-type p53. nih.govmdpi.com
Influence on Cellular Processes
Several processes, including angiogenesis, DNA synthesis, cell cycle of cancer cells, and DNA damage response machinery, are regulated by MK2 signaling. nih.gov
Cell Cycle Progression
MK2 plays a role in regulating cell cycle progression, particularly in response to stress and DNA damage. nih.govresearchgate.netahajournals.org The p38 MAPK-MK2 pathway has been identified as a regulator of cell cycle checkpoints. nih.gov MK2 is involved in the maintenance of G1/S and G2/M checkpoints after DNA damage, which allows time for DNA repair. pnas.org
In glioblastoma cells, MK2 inhibition has been shown to induce a significant G2/M arrest. nih.govresearchgate.net CMPD1 treatment in U87 glioblastoma cells caused a time-dependent decrease in the phosphorylation and expression of Cdk1 and Cdc25c, key regulators of the G2/M phase. researchgate.net This interplay between G2/M regulators underpins the changes in cell cycle progression induced by CMPD1. researchgate.net Inhibition of MK2 has been shown to lead to cell cycle arrest, for instance, at the G0/G1 phase in hypoxic human pulmonary artery smooth muscle cells, as evidenced by decreased expression of cyclin D1 and increased p53 expression. ahajournals.org
In breast cancer cells, CMPD1 effectively arrested MDA-MB-231 cells in the G2/M phase at concentrations ranging from 1 to 10 µM. elifesciences.org This is consistent with observations in glioblastoma cells. elifesciences.org
Here is a summary of some preclinical findings on the anti-proliferative and anti-invasive effects of MK2 inhibition:
Cancer Type | Effect on Proliferation | Effect on Invasion | Key Findings |
Colorectal Cancer | Decreased nih.govnih.govpnas.org | Decreased nih.govnih.gov | Eliminated tumor development in a mouse model; reduced tumor volume; decreased cytokine production. nih.govpnas.org |
Multiple Myeloma | Decreased nih.govresearchgate.netresearchgate.net | Not specified | Inhibited MM growth; enhanced effects of standard therapies; induced apoptosis. nih.govresearchgate.netresearchgate.net |
Breast Cancer | Decreased (in synergy) elifesciences.orgbiorxiv.org | Decreased elifesciences.orgelifesciences.orgelifesciences.orgresearchgate.net | Inhibited migration and invasion; potential synergy with MTAs. elifesciences.orgelifesciences.orgbiorxiv.org |
Glioblastoma | Attenuated (p53wt) nih.govresearchgate.netmdpi.com | Not specified | Attenuated proliferation in p53 wild-type cells; potential tubulin targeting by CMPD1. nih.govresearchgate.netmdpi.comresearchgate.net |
This table summarizes findings regarding the influence of MK2 inhibition on cell cycle progression:
Cellular Process | Effect of MK2 Inhibition | Relevant Cancer Types/Cell Models |
Cell Cycle Progression | Induces G2/M arrest nih.govresearchgate.net; Induces G0/G1 arrest ahajournals.org; Regulates checkpoints pnas.orgnih.gov | Glioblastoma cells nih.govresearchgate.net; Pulmonary artery smooth muscle cells ahajournals.org; Breast cancer cells elifesciences.org |
Apoptosis Induction
MK2 plays a role in cellular responses to stress, including those that can lead to cell death or survival. Research indicates that MK2 inhibition can influence apoptosis. For instance, MK2-mediated phosphorylation of RIPK1 at residue S321 has been shown to inhibit RIPK1's ability to bind FADD/caspase-8, thereby limiting RIPK1-kinase-dependent apoptosis and necroptosis induced by TNF. nih.govnih.gov This suggests that inhibiting MK2 could potentially sensitize cells to certain death stimuli by interfering with this protective phosphorylation event. Studies using MK2 inhibitors or genetic knockout of MK2 have demonstrated abrogation of resistance to cell death induction in certain contexts, such as in PML-null cells and mice treated with TNF and a caspase inhibitor. embopress.org Furthermore, MK2 inhibition has been shown to increase apoptosis in hypoxic human pulmonary artery smooth muscle cells. ahajournals.org
Drug Resistance Reversal
MK2 has been implicated in mechanisms of drug resistance in various cancer types. Inhibition of MK2 has shown potential in reversing or overcoming this resistance, thereby enhancing the efficacy of chemotherapeutic agents. For example, in pancreatic cancer cells, MK2 inhibition has been found to reduce the intensity of the DNA damage response and enhance the survival of cell lines that are sensitive to gemcitabine. tandfonline.com Conversely, in a gemcitabine-resistant pancreatic cancer cell line, MK2 inhibition showed only a weak effect on the DNA damage response and did not significantly enhance long-term survival. tandfonline.com This suggests that the effectiveness of MK2 inhibition in reversing drug resistance may be dependent on the specific cancer cell type and its inherent resistance mechanisms. In non-small cell lung cancer (NSCLC), lower MK2 expression has been associated with less tumor response following chemotherapy, while higher MK2 expression correlated with clinical response to initial chemotherapy and improved survival in patients with lung adenocarcinoma. nih.gov This indicates a complex relationship where MK2 levels might serve as a prognostic marker and targeting MK2 could potentially improve chemotherapy outcomes in specific patient populations. Research in pancreatic cancer models also suggests that blocking MK2 can make cancer cells more vulnerable to chemotherapy-induced death. nih.gov
Target Engagement and Selectivity Profiling
This compound is characterized by its potent and selective inhibition of MK2. glpbio.comselleckchem.commedchemexpress.com Its inhibitory activity against MK2 has been quantified with an IC50 value of 0.11 µM. glpbio.comselleckchem.commedchemexpress.com Selectivity profiling is crucial to understand potential off-target effects. This compound was screened against a broad panel of 150 protein kinases at a concentration of 10 µM. glpbio.com This profiling revealed that only CK1γ3 was significantly inhibited by more than 50%, indicating a high degree of selectivity for MK2 over a wide range of other kinases. glpbio.com This selectivity suggests that this compound can serve as a valuable pharmacological tool for specifically investigating the biological roles of MK2. glpbio.com Target engagement assays, such as NanoBRET® technology, are utilized to quantify compound binding to target proteins like kinases in live cells, providing insights into compound affinity and target occupancy under physiological conditions. promega.kr
Table 1: this compound Kinase Selectivity
Target Kinase | IC50 (µM) or % Inhibition at 10 µM |
MAPKAPK2 (MK2) | 0.11 µM glpbio.comselleckchem.commedchemexpress.com |
CK1γ3 | > 50% inhibition at 10 µM glpbio.com |
149 other protein kinases | < 50% inhibition at 10 µM glpbio.com |
Uptake Mechanisms in Cell Culture
The cellular uptake of MK2 inhibitors, particularly peptide-based inhibitors, has been investigated to understand how these compounds enter cells to reach their intracellular target, MK2. Studies have shown that the uptake mechanisms can vary depending on the cell type, the concentration of the inhibitor, and the specific cell-penetrating peptide used. nih.govnih.gov Endocytosis is identified as a primary mechanism for the cellular internalization of MK2 inhibitor peptides. nih.govnih.gov
Role of Cell-Penetrating Peptides
Cell-penetrating peptides (CPPs) are frequently utilized to enhance the intracellular delivery of various molecules, including MK2 inhibitors. nih.govnih.govresearchgate.netresearchgate.netscirp.org These peptides facilitate the translocation of their cargo across the cell membrane. Research on MK2 inhibitor peptides conjugated to CPP domains has demonstrated their ability to gain intracellular access. nih.govnih.govresearchgate.net The specific CPP sequence can influence the mechanism of uptake. For instance, studies comparing different MK2 inhibitor peptides with varying CPP domains (e.g., FAK and YARA) have shown different primary endocytic pathways utilized in different cell lines. nih.govnih.gov
Influence of Matrix Stiffness on Endocytic Uptake
The mechanical properties of the extracellular matrix, specifically matrix stiffness, have been shown to influence the endocytic uptake of MK2 inhibitor peptides in cell culture. Studies using polyacrylamide gels of varying stiffness have demonstrated that the amount of uptake of an MK2 inhibitor cell-penetrating peptide is increased on softer substrates compared to stiffer substrates or tissue culture plastic. nih.govplos.orgnih.gov This increased uptake on soft substrates in vitro has shown a better correlation with in vivo functional studies where the MK2 inhibitor peptide demonstrated activity. nih.govplos.orgnih.gov The mechanism behind this influence is not fully elucidated, but it may involve factors such as cell density and the organization of the cytoskeleton, although actin polymerization did not appear to affect uptake in one study, while microtubule polymerization had a profound effect. nih.govplos.orgnih.gov
Table 2: Influence of Matrix Stiffness on MK2 Inhibitor Peptide Uptake (Example Data from Mesothelial Cells)
Substrate Stiffness | Relative Peptide Uptake |
Soft Polyacrylamide Gel | Increased (approximately double compared to tissue culture plastic) nih.govnih.gov |
Stiff Polyacrylamide Gel | Similar to Tissue Culture Plastic nih.govnih.gov |
Tissue Culture Plastic | Baseline nih.govnih.gov |
In Vivo Studies and Animal Models
While specific in vivo data for this compound were not extensively detailed in the search results, studies utilizing other MK2 inhibitors or MK2 inhibitor peptides in animal models provide insights into the potential in vivo effects of targeting MK2. For example, a peptide-based MK2 inhibitor, MMI-0100, has shown efficacy in controlling neuroinflammatory and neurodegenerative biomarkers in a preclinical Alzheimer's disease model. tandfonline.com Another MK2 inhibitor peptide demonstrated effectiveness in suppressing the density and number of abdominal adhesions formed in an animal model. researchgate.net In a rat model of monocrotaline-induced pulmonary hypertension, inhibition of MK2 by MMI-0100 decreased right ventricle pressure and hypertrophy, reversed pulmonary vascular remodeling, and improved pulmonary vascular relaxation. ahajournals.org Furthermore, MK2 knockout mice failed to develop pulmonary hypertension in this model. ahajournals.org Studies in aggressive pancreatic cancer mouse models have indicated that combining an MK2 inhibitor (ATI-450) with chemotherapy potently ablated the cancer. nih.gov These in vivo studies using related MK2 inhibitors or genetic models highlight the therapeutic potential of targeting MK2 in various disease contexts.
Table 3: Examples of In Vivo Efficacy of MK2 Inhibition (using related compounds/models)
Animal Model | MK2 Inhibitor/Approach | Observed Efficacy |
Preclinical Alzheimer's Disease Model | MMI-0100 (peptide inhibitor) | Controlled neuroinflammatory and neurodegenerative biomarkers tandfonline.com |
Abdominal Adhesion Model | MK2 inhibitor peptide | Suppressed adhesion density and number researchgate.net |
Monocrotaline-induced Pulmonary Hypertension (Rats) | MMI-0100 (peptide inhibitor) | Decreased right ventricle pressure and hypertrophy, reversed pulmonary vascular remodeling, improved vascular relaxation ahajournals.org |
Pancreatic Cancer Mouse Model | ATI-450 (MK2 inhibitor) + Chemotherapy | Potently ablated cancer nih.gov |
Pulmonary Hypertension (MK2 knockout mice) | Genetic knockout of MK2 | Failed to develop pulmonary hypertension ahajournals.org |
Efficacy in Inflammatory Disease Models
MK2 plays a significant role in the production of pro-inflammatory cytokines, making its inhibition a potential therapeutic approach for inflammatory diseases. tandfonline.comnih.govtandfonline.com Studies using MK2 knockout mice have demonstrated a reduced inflammatory response in various models. nih.govnih.govahajournals.org
Colitis-Associated Colorectal Cancer Models
Chronic inflammation is a recognized risk factor for the development of colorectal cancer (CRC). nih.govnih.govnih.gov The MK2 pathway has been identified as a primary mediator of inflammation in CRC. nih.gov Research using the azoxymethane/dextran sodium sulfate (AOM/DSS) mouse model of colitis-associated CRC has investigated the impact of MK2 inhibition. nih.govnih.govnih.gov
Studies have shown that MK2-deficient mice exhibit high resistance to neoplasm development in the AOM/DSS model compared to wild-type mice. nih.govnih.gov Treatment with an MK2 inhibitor in the AOM/DSS model led to the elimination of murine tumor development in a significant proportion of mice. nih.gov This suggests a protective role for MK2 inhibition in the development of inflammation-associated colorectal cancer. nih.govnih.gov
General Inflammatory Responses (e.g., reduction of TNF-α)
MK2 is critically involved in the post-transcriptional regulation of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). tandfonline.comnih.govtandfonline.comahajournals.orgnih.gov MK2-mediated phosphorylation of proteins like tristetraprolin (TTP) affects the stability and translation of cytokine mRNAs. tandfonline.comahajournals.orgphysiology.org
Evidence from MK2 knockout mice demonstrates a significant reduction in TNF-α levels compared to wild-type mice. tandfonline.comnih.gov Inhibition of MK2 has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cellular and animal models. nih.govnih.govnih.govnih.govdovepress.comfrontiersin.org For instance, in the context of colitis-associated colorectal cancer, MK2-specific cytokines like IL-1, IL-6, and TNF-α were substantially decreased in the colon tissues of MK2-deficient mice. nih.govnih.gov An MK2 inhibitor (ATI-450) has also demonstrated concentration-dependent and dose-dependent inhibition of TNF-α, IL-1β, IL-6, and IL-8 production. dovepress.com
Efficacy in Oncology Models
The role of MK2 in cancer development and progression is increasingly recognized. nih.govresearchgate.net Preclinical studies have explored the effects of MK2 inhibition in various oncology models, suggesting potential therapeutic benefits. nih.govresearchgate.netfrontiersin.org
Tumor Growth Inhibition
Inhibition of MK2 has demonstrated effects on tumor growth in preclinical models. In the implanted, syngeneic murine CRC cell line CT26 model, significant tumor volume reduction was observed following MK2 inhibition. nih.gov Studies in multiple cancer types have shown that inhibition of MK2 can decrease tumor growth in vivo. nih.gov For example, in a macrophage-rich tumor model, an irreversible MK2 inhibitor (compound 11) significantly slowed tumor growth in a dose-dependent manner. nih.gov In aggressive pancreatic ductal adenocarcinoma (PDAC) mouse models, the combination of an MK2 inhibitor (ATI-450) with chemotherapy potently ablated the cancer. ascopubs.orgwustl.edu Furthermore, MK2 inhibitor IV has shown inhibitory action on multiple myeloma (MM) growth in mouse models. frontiersin.orgfrontiersin.org
Inhibition of Metastasis and Invasion
MK2 plays a role in processes that contribute to cancer metastasis and invasion, including cell migration and actin remodeling. tandfonline.comresearchgate.net Inhibition of MK2 has shown promise in controlling cancer metastasis in a variety of cancers. nih.gov
Studies have indicated that MK2 inhibition can decrease invasion of tumor cells. nih.govaacrjournals.org In head and neck squamous cell carcinoma (HNSCC) models, silencing of tumor MK2 in human cell lines caused a significant reduction in tumor cell migration-invasion. nih.gov Murine HNSCC cells with MK2 silenced also demonstrated reduced migration and invasion. nih.gov Pharmacological inhibition of MK2 in these models led to a significant reduction in the number of circulating tumor cells and fewer lymph node and lung metastases. nih.gov An MK2 inhibitor (CMPD1) has also been shown to inhibit tumor cell invasion in breast cancer models in vitro and in vivo. elifesciences.orgelifesciences.org
Preclinical Efficacy in Neuroinflammation Models (referencing other MK2 inhibitors)
MK2 is involved in neuroinflammatory processes, and its inhibition is being explored as a potential strategy for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. tandfonline.comresearchgate.netresearchgate.nettandfonline.com MK2 plays a central role in regulating neuroinflammatory and neurodegenerative biomarkers. researchgate.netresearchgate.net
Several inhibitors of p38MAPK and MK2 kinase have shown effectiveness in various preclinical models of inflammatory diseases, including those relevant to neuroinflammation. researchgate.netresearchgate.net For instance, the peptide MK2 inhibitor, MMI-0100, has demonstrated efficacy in controlling neuroinflammatory and neurodegenerative biomarkers in a preclinical Alzheimer's disease model. researchgate.netresearchgate.nettandfonline.com Another cell-permeable MK2 inhibitor, PF-3644022, significantly reduced levels of oxidative stress and proinflammatory markers in microglial cells and mitigated Aβ-induced neurotoxicity. tandfonline.comresearchgate.net MK2 knockout microglial and other neuronal cells have shown protective effects upon stimulation with inflammatory stimuli in preclinical in vitro and in vivo models. tandfonline.comtandfonline.com These findings suggest that targeting MK2 may offer a therapeutic strategy for modulating neuroinflammation. tandfonline.comtandfonline.com
Combinatorial Therapeutic Approaches
Synergy with Chemotherapeutic Agents (e.g., bortezomib, doxorubicin, dexamethasone, microtubule inhibitors)
Preclinical investigations have explored the potential of combining the MK2 inhibitor this compound, or other MK2 inhibitors, with various chemotherapeutic agents to enhance anti-tumor efficacy. These studies aim to leverage the role of the MAPKAPK2 (MK2) pathway in processes such as cell survival and drug resistance nih.govnih.gov.
Research focusing on multiple myeloma (MM) has indicated that targeting MK2 in combination with standard therapeutic agents may offer a new approach. Studies using MK2 inhibitor IV (also known as MK-25) demonstrated that combining it with key MM therapeutic agents, including bortezomib, doxorubicin, or dexamethasone, facilitated enhanced inhibitory effects on MM cell proliferation in vitro nih.gov. These findings suggest a significant synergistic interaction between MK2 inhibition and these specific chemotherapeutic agents in the context of multiple myeloma nih.gov.
Specifically, the combination of MK2 inhibitor IV with bortezomib, doxorubicin, or dexamethasone resulted in a more pronounced inhibition of MM cell growth compared to treatment with the individual agents alone nih.gov. This observed synergy highlights the potential of co-targeting the MK2 pathway alongside conventional chemotherapy to overcome or reduce drug resistance and improve therapeutic outcomes in multiple myeloma nih.gov.
While the search results indicate preclinical studies combining MK2 inhibitors with other chemotherapeutic regimens, such as FOLFIRINOX (containing irinotecan, oxaliplatin, and 5-fluorouracil) in pancreatic cancer models nih.govascopubs.orgascopubs.orgresearchgate.net and cisplatin in other cancer types nih.govnih.gov, and mention doxorubicin in combination with MK2 inhibitors showing increased cytotoxicity nih.gov, direct preclinical data detailing the synergy of this compound or other MK2 inhibitors with specific microtubule inhibitors like paclitaxel or vincristine within the scope of the provided citations was not identified in the search results.
The synergistic effects observed with bortezomib, doxorubicin, and dexamethasone in multiple myeloma cells suggest that inhibiting MK2 can potentiate the cytotoxic effects of these agents. Further research is warranted to fully understand the underlying mechanisms of this synergy and to explore the potential clinical applications of such combinations.
Summary of Synergy Findings with MK2 Inhibitors in Multiple Myeloma Cells
Combination Partner | Observed Effect on MM Cells | Reference |
Bortezomib | Facilitated curative effects on inhibiting proliferation; significant inhibition effect. | nih.gov |
Doxorubicin | Facilitated curative effects on inhibiting proliferation; significant inhibition effect; increased cytotoxicity reported with MK2 inhibitors. | nih.govnih.gov |
Dexamethasone | Facilitated curative effects on inhibiting proliferation; significant inhibition effect. | nih.gov |
Note: The data presented in this table is based on preclinical studies using MK2 inhibitor IV (MK-25) or other MK2 inhibitors in multiple myeloma cell lines as reported in the cited literature.
Molecular and Cellular Mechanisms of Mk2 Regulation and Function
Activation of MK2 by p38 MAPK Phosphorylation
MK2 is activated by direct phosphorylation by the p38 MAPK. nih.govabcam.comwikipedia.org This phosphorylation typically occurs at specific threonine and serine residues. Key phosphorylation sites in human MK2 include Thr-222, Ser-272, and Thr-334. pnas.orgresearchgate.netresearchgate.netnih.gov Phosphorylation at Thr-334 is particularly important as it is associated with the unmasking of the nuclear export signal (NES) in MK2, leading to the translocation of the p38-MK2 complex from the nucleus to the cytoplasm where many of its substrates are located. nih.govpnas.orgresearchgate.net While Thr-222 is located in the activation loop and is crucial for the activation of several target substrates, Ser-272 is in the catalytic domain. pnas.orgresearchgate.net The interaction between p38 MAPK and MK2 is mediated, in part, by a docking domain in the C-terminal region of MK2. pnas.org
Substrate Specificity and Phosphorylation Events
Upon activation, MK2 phosphorylates a variety of downstream substrates, influencing diverse cellular functions such as mRNA stability, translation, cytoskeleton remodeling, and cell cycle control. nih.govabcam.comresearchgate.net MK2 typically phosphorylates serine residues within a specific peptide sequence motif, Hyd-X-R-X(2)-S, where Hyd represents a large hydrophobic residue. abcam.com
Heat Shock Protein 27 (HSP27)
Heat Shock Protein 27 (HSP27), also known as HSPB1, is a major direct substrate of MK2 in vivo. nih.govwikipedia.org Phosphorylation of HSP27 by MK2 occurs at specific serine residues, including Ser-15, Ser-78, and Ser-82. mdpi.com This phosphorylation is critical for several cellular processes. Phosphorylated HSP27 dissociates from large oligomers, which impairs its chaperone activity and ability to protect against oxidative stress. abcam.com Furthermore, MK2-mediated phosphorylation of HSP27 regulates actin filament remodeling and promotes cell migration by releasing the inhibitory effect of non-phosphorylated HSP27 on actin polymerization. researchgate.netashpublications.org Research indicates that MK2 is required for the phosphorylation of HSP27 in senescent cells, and this phosphorylation is necessary for senescence-associated mRNA stabilization. biorxiv.org Inhibition or depletion of MK2 reduces HSP27 phosphorylation. biorxiv.org In intestinal mesenchymal cells, MK2 is required for HSP27 phosphorylation, which in turn affects epithelial proliferation, apoptosis, and angiogenesis. pnas.org
Tfcp2l1 Protein
MK2-IN-1 has been shown to impair the phosphorylation level of serine residues in the Tfcp2l1 protein. medchemexpress.comnordicbiosite.com While the precise functional consequences of MK2-mediated phosphorylation of Tfcp2l1 are still being investigated, this finding highlights Tfcp2l1 as a potential substrate of MK2. medchemexpress.comnordicbiosite.com
Tristetraprolin (TTP) and mRNA Stability
Tristetraprolin (TTP), an ARE-binding protein, is a key substrate of MK2 involved in the regulation of mRNA stability. embopress.orgportlandpress.comnih.govnih.govopenrheumatologyjournal.com TTP typically binds to AU-rich elements (AREs) in the 3' untranslated regions (UTRs) of target mRNAs, promoting their degradation. portlandpress.comnih.govaai.org MK2 phosphorylates TTP at specific serine residues, notably Ser-52 and Ser-178 in human TTP. portlandpress.comnih.govnih.govopenrheumatologyjournal.comaai.orgportlandpress.com Phosphorylation of TTP by MK2 has several consequences: it impairs TTP's ability to promote mRNA decay by preventing the recruitment of the deadenylase complex, leads to the binding of 14-3-3 adaptor proteins, and protects TTP from proteasomal degradation, thereby increasing its protein stability. portlandpress.comnih.govnih.govopenrheumatologyjournal.comaai.orgportlandpress.com This phosphorylation-dependent inactivation of TTP by MK2 contributes to the stabilization of ARE-containing mRNAs, many of which encode inflammatory mediators. embopress.orgportlandpress.comnih.govnih.govopenrheumatologyjournal.com
Heat Shock Transcription Factor 1 (HSF1)
Heat Shock Transcription Factor 1 (HSF1) is another substrate of MK2. nih.govtandfonline.comwikigenes.orgnirmauni.ac.in MK2 directly phosphorylates HSF1 at serine 121. nih.govtandfonline.comresearchgate.net This phosphorylation inhibits HSF1's transcriptional activity by decreasing its ability to bind to heat shock elements (HSEs) in the promoters of target genes. nih.govtandfonline.comwikigenes.org Furthermore, phosphorylation of HSF1 at serine 121 by MK2 enhances its binding to HSP90, a major repressor of HSF1, suggesting a mechanism for MK2-induced HSF1 inactivation. nih.govresearchgate.net
Other mRNA Targets (e.g., COX-2, GM-CSF, IFN-γ, uPA, IL-1, IL-4, IL-8)
MK2 plays a crucial role in the post-transcriptional regulation of numerous mRNAs containing AREs in their 3' UTRs, thereby influencing the production of various proteins, particularly cytokines and inflammatory mediators. abcam.comembopress.orgnirmauni.ac.innih.govresearchgate.netnih.govnih.gov This stabilization is often mediated through the phosphorylation and inactivation of TTP or by influencing the activity of other RNA-binding proteins like HuR. embopress.orgportlandpress.comnih.govnih.govnih.govnih.govimrpress.comfrontiersin.org
Specific mRNA targets regulated by MK2 include:
COX-2 (Cyclooxygenase-2): MK2 is an important regulator of COX-2 mRNA stability and protein synthesis. mdpi.comnirmauni.ac.innih.govresearchgate.net While some studies suggest MK2 stabilizes COX-2 mRNA, others indicate a role in modulating COX-2 protein synthesis without affecting mRNA levels or stability. mdpi.comnih.govresearchgate.net
GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor): MK2 regulates GM-CSF mRNA stability, contributing to its expression. embopress.orgnirmauni.ac.inresearchgate.net
IFN-γ (Interferon-gamma): MK2 is involved in the post-transcriptional regulation of IFN-γ mRNA. nirmauni.ac.in
uPA (Urokinase Plasminogen Activator): MK2 contributes to the stabilization of uPA mRNA, potentially by enhancing the cytoplasmic accumulation and binding of the mRNA-stabilizing factor HuR to AREs in the uPA mRNA 3' UTR. nirmauni.ac.innih.govnih.govimrpress.comfrontiersin.org
IL-1 (Interleukin-1): MK2 regulates IL-1 mRNA stability. nirmauni.ac.in
IL-4 (Interleukin-4): MK2 is involved in the post-transcriptional regulation of IL-4 mRNA. nirmauni.ac.in
IL-8 (Interleukin-8): MK2 significantly increases the stability of IL-8 mRNA through an ARE-targeted mechanism, often involving the phosphorylation of TTP. embopress.orgnirmauni.ac.inphysiology.orgresearchgate.netphysiology.orgresearchgate.net
The stabilization of these and other cytokine mRNAs by MK2 contributes to sustained inflammatory responses. nih.govabcam.comresearchgate.netwikipedia.orgembopress.org
Intracellular Localization and Translocation Dynamics of MK2
MAPK-activated protein kinase 2 (MK2) exhibits dynamic intracellular localization, primarily regulated by its interaction with p38 mitogen-activated protein kinase (p38 MAPK) and their phosphorylation status. In a resting cellular state, MK2 typically resides within the nucleus, often in a complex with p38α. tandfonline.comnih.govembopress.org This nuclear retention is facilitated by an active nuclear localization signal (NLS) within the MK2 structure, while a nuclear export signal (NES) is masked. tandfonline.com
Upon exposure to various cellular stresses or stimuli, such as cytokines or neurotoxins, the p38 MAPK pathway becomes activated. tandfonline.com Activated upstream kinases, like MKK3, phosphorylate p38α within the nucleus. researchgate.net Subsequently, activated p38α phosphorylates MK2 at key regulatory sites, also within the nucleus. tandfonline.comnih.govembopress.org This phosphorylation event triggers a conformational change in MK2. nih.gov The binding of p38 MAPK to MK2, specifically interacting with a domain localized within the NLS of MK2, contributes to blocking the NLS. nih.gov Crucially, this phosphorylation and/or binding event exposes the adjacent nuclear export signal (NES), which was previously masked. tandfonline.comnih.govnih.gov
The exposure of the NES and suppression of the NLS enable the active translocation of the p38α/MK2 complex from the nucleus to the cytoplasm. tandfonline.comnih.govembopress.org MK2 is considered responsible for the export of p38 MAPK from the nucleus, a property that distinguishes it among p38 MAPK substrates. researchgate.netnih.gov The C-terminal region of MK2 contains the NES and is sufficient to drive nuclear export. researchgate.netnih.gov Phosphorylation at Thr334 is particularly critical for cellular localization as it facilitates the exposure of the NES. nih.gov The p38-MK2 enzyme-substrate complex remains stable, leading to the co-export of active p38 MAPK with MK2 to the cytoplasm. nih.gov Notably, the catalytic activity of MK2 itself is not required for the co-transport of p38. nih.gov
This compound is characterized as a potent and selective inhibitor of MAPKAPK2 (MK2) activity. medchemexpress.com While the primary mechanism of this compound involves inhibiting the catalytic function of MK2, its impact on the precise dynamics of MK2 translocation is not explicitly detailed in the provided sources. However, by inhibiting the kinase activity of MK2 after it has translocated to the cytoplasm in complex with activated p38, this compound interferes with the downstream signaling events mediated by the active, cytoplasmic MK2. This effectively blocks the functional consequences of the translocation event, even if the physical movement of the p38-MK2 complex between the nucleus and cytoplasm is not directly prevented by the inhibitor. Interfering with MK2 and altering its intracellular translocation has implications for the actions of both p38 MAPK and MK2. researchgate.netnih.gov
Interplay between MK2 and other Signaling Pathways
MK2 functions as a critical downstream serine-threonine kinase in the p38 MAPK signaling cascade, playing a pivotal role in mediating various cellular responses, particularly those related to inflammation, stress, and cell survival. tandfonline.comnih.govdovepress.comresearchgate.net The interplay between MK2 and other signaling pathways is extensive, with MK2 acting on multiple substrates and influencing diverse cellular processes.
A key function of MK2 is the post-transcriptional regulation of inflammatory cytokine production, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). tandfonline.comembopress.orgdovepress.comresearchgate.netmhh.de MK2 achieves this primarily by phosphorylating adenylate-uridylate–rich element (ARE)-binding proteins, such as tristetraprolin (TTP). tandfonline.comembopress.orgdovepress.commhh.de Phosphorylation of TTP by MK2 can modulate the stability and translation of cytokine mRNAs containing AREs in their 3'-untranslated regions. tandfonline.commhh.de This process often involves the binding of phosphorylated TTP to 14-3-3 proteins, which influences mRNA fate. tandfonline.com MK2 also stimulates TTP transcription through phosphorylation of the transcription factor SRF, establishing a feedback loop in cytokine regulation. mhh.de
Beyond cytokine regulation, MK2 phosphorylates other downstream targets, including small heat shock proteins (HSP25/27). tandfonline.comnih.gov Phosphorylation of Hsp27 by MK2 can promote actin remodeling and cell migration by blocking Hsp27's actin filament capping activity. tandfonline.comnih.gov
Recent research highlights the interaction of MK2 with other significant pathways. For instance, MK2 has been shown to impair the phosphorylation level of serine residues in the Tfcp2l1 protein. medchemexpress.com Treatment with this compound hydrochloride has been observed to gradually increase Tfcp2l1 protein levels without altering transcript levels, suggesting a post-translational mechanism involving MK2. medchemexpress.com
In the context of cancer, MK2's interplay with other pathways influences tumor progression. Studies in lung adenocarcinoma (LUAD) cells indicate that MK2 promotes migration and invasion by activating the AKT/MYC signaling pathway. researchgate.net Inhibition of MK2 activity, such as through the use of a specific MK2 inhibitor like this compound, disrupts this AKT/MYC axis. researchgate.net Conversely, activating the AKT/MYC pathway can counteract the effects of MK2 inhibition on LUAD cell behavior. researchgate.net Furthermore, treatment with 20 µM this compound has been shown to significantly increase apoptosis in LUAD cells. researchgate.net
MK2 also interacts with components of cell death pathways. It can directly phosphorylate RIPK1, a key protein in TNF receptor signaling, thereby suppressing RIPK1 activity and limiting TNF-mediated apoptosis and necroptosis. mhh.de
Inhibition of MK2 has been shown to influence other signaling molecules like STAT3 and eNOS. In hypoxic pulmonary artery smooth muscle cells (HPASMCs), MK2 inhibition reversed the increased phosphorylation of STAT3. ahajournals.org Furthermore, inhibition of MK2 by MMI-0100 (another MK2 inhibitor) increased phosphorylated eNOS expressions, suggesting a regulatory effect on the eNOS pathway, potentially mediated through modulation of the HSF1-HSP90 complex. ahajournals.org MK2 also plays a role in regulating apoptosis by influencing the translocation of proapoptotic markers like Bax and the expression of antiapoptotic markers such as Bcl2. ahajournals.org
Future Directions and Unexplored Research Avenues for Mk2-in-1
Further Elucidation of Detailed Molecular Mechanisms in Specific Disease Contexts
Understanding the precise molecular mechanisms by which MK2-IN-1 exerts its effects within the complex signaling networks of specific diseases is a critical area for future research. While MK2 is known to play a crucial role in regulating inflammatory processes, including cytokine and chemokine production, reactive oxygen species (ROS) production, and neutrophil migration, the detailed interactions of this compound within these pathways in various disease models require further investigation. nih.gov For instance, research indicates MK2's involvement in the pathogenesis of conditions like acute lung injury, pulmonary fibrosis, non-small-cell lung cancer, multiple myeloma (MM), and neuroinflammatory diseases like Alzheimer's and Parkinson's. nih.govnih.govtandfonline.comtandfonline.com Future studies should aim to precisely map how this compound modulates MK2 activity and downstream signaling in these specific pathological environments. This includes exploring its impact on the stability and translation of target transcripts beyond well-established examples like TNF-α, IL-1β, and IL-6. portlandpress.commhh.deresearchgate.net Furthermore, investigating its influence on MK2's roles in processes such as DNA damage response, autophagy, and cell cycle control in disease-specific contexts is warranted. tandfonline.commhh.deresearchgate.net
Identification of Novel MK2 Substrates and Downstream Effectors
Identifying novel substrates and downstream effectors of MK2 that are modulated by this compound is essential for a complete understanding of its mechanism of action. While known substrates like HSP27, tristetraprolin (TTP), and HuR have been identified, the full spectrum of MK2 targets is likely broader. portlandpress.commhh.deresearchgate.netresearchgate.net Research has already identified novel MK2 substrates involved in diverse processes, including Ube2j1 in TNFα production and TRIM29, BECN1, and CEP131 in cancer, inflammation, and autophagy. portlandpress.commhh.de Future research should employ advanced proteomic and phosphoproteomic approaches to systematically identify additional proteins phosphorylated or otherwise regulated by MK2 and investigate how this compound influences these interactions. Understanding these novel substrate-effector relationships will provide deeper insights into the diverse cellular functions controlled by MK2 and the potential therapeutic reach of its inhibitors.
Investigation of Biomarkers for this compound Therapeutic Response
The identification of reliable biomarkers to predict and monitor therapeutic response to this compound is crucial for its successful clinical translation. While MK2 activation itself is implicated in various inflammatory conditions, specific biomarkers that indicate a patient's likelihood to respond to MK2 inhibition or track the effectiveness of this compound treatment are not yet well-defined. tandfonline.comkumc.edu Future studies should focus on identifying molecular markers, potentially including specific cytokine profiles, phosphorylation levels of MK2 substrates (both known and novel), or changes in related signaling pathways, that correlate with therapeutic outcomes in relevant disease models. tandfonline.comresearchgate.net The role of microRNAs (miRNAs) as potential biomarkers in inflammatory diseases, including those where MK2 plays a role, also warrants investigation in the context of this compound therapy. mdpi.com
Exploration of Additional Therapeutic Combinations and Synergistic Effects
Exploring the potential for synergistic effects when this compound is used in combination with other therapeutic agents is a promising area for future research. Combination therapies are a common strategy to enhance efficacy, reduce resistance, and potentially lower individual drug dosages. nih.govresearchgate.netplos.org Preclinical studies have shown that combining MK2 inhibitors with existing therapies for conditions like multiple myeloma or with microtubule inhibitors in cancer can yield synergistic effects. nih.govelifesciences.org Future research should systematically evaluate this compound in combination with standard-of-care treatments or investigational drugs in various disease models where MK2 plays a role. This includes investigating combinations in inflammatory diseases, cancer, and neurodegenerative disorders to identify combinations that offer enhanced therapeutic benefits. nih.govnih.govtandfonline.comtandfonline.com Computational approaches can also be employed to predict synergistic drug combinations involving this compound. plos.org
Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment
The development and utilization of more advanced in vitro and in vivo models are essential for accurately assessing the efficacy of this compound and translating preclinical findings to clinical applications. While traditional 2D cell cultures and basic animal models have been valuable, more complex models that better recapitulate the human disease environment are needed. nih.govnih.gov Future research should leverage advanced in vitro models such as 3D cell cultures, organoids, and microfluidic systems to study the effects of this compound in a more physiologically relevant context. nih.govcrownbio.com In vivo, the use of patient-derived xenograft (PDX) models, genetically engineered mouse models, and co-culture systems that include relevant stromal and immune cells can provide more predictive data on efficacy and potential off-target effects. crownbio.com These models will be crucial for evaluating this compound as a monotherapy and in combination regimens.
High-Throughput Screening and Computational Approaches for Novel MK2 Inhibitors
High-throughput screening (HTS) and computational approaches represent valuable tools for identifying novel MK2 inhibitors with potentially improved properties compared to existing compounds, including this compound. mdpi.commdpi.comfrontiersin.org While this compound is a potent inhibitor, the identification of diverse chemical scaffolds with MK2 inhibitory activity could lead to compounds with better pharmacokinetic profiles, increased selectivity, or reduced potential for off-target effects. Future research should utilize HTS of large chemical libraries to identify new hits. nih.govfrontiersin.org Complementary computational approaches, such as structure-based virtual screening, ligand-based pharmacophore modeling, and molecular dynamics simulations, can aid in the design, prioritization, and optimization of novel MK2 inhibitors. mdpi.commdpi.comfrontiersin.orgacs.orgresearchgate.net These methods can help predict binding affinities, assess selectivity, and guide the synthesis of new compounds with desired characteristics. frontiersin.orgacs.orgresearchgate.net
Comparative Studies with other MK2 Inhibitors (e.g., ATI-450, CMPD1)
This compound is identified as a potent and selective inhibitor of MAPKAPK2 (MK2) medchemexpress.commedchemexpress.comselleckchem.comglpbio.combioscience.co.uk. Its mechanism involves non-ATP competitive binding selleckchem.comglpbio.comglpbio.com. MK2 is a serine/threonine kinase downstream of p38 MAPK and plays a crucial role in various cellular processes, including inflammation, stress response, and cell differentiation patsnap.comresearchgate.net. It is particularly significant in the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 patsnap.comphysiology.org. MK2 also affects mRNA stability and translation by regulating proteins that bind to AU-rich elements of mRNA patsnap.com. Beyond inflammation, MK2 is involved in apoptosis, autophagy, chromatin remodeling, DNA damage response, cell cycle regulation, and transcriptional regulation patsnap.comresearchgate.netmdpi.com.
Given its role in these fundamental cellular processes, this compound, as a selective MK2 inhibitor, holds significant potential as a pharmacological tool for basic biological research. Its selectivity allows researchers to specifically investigate the functions of MK2 within complex signaling networks without broadly inhibiting other kinases glpbio.comglpbio.com.
Studies have utilized MK2 inhibitors, including compounds like this compound or similar selective inhibitors, to explore the biological functions of MK2. For example, research has shown that MK2 inhibition can impair the phosphorylation level of serine residues in the Tfcp2l1 protein medchemexpress.commedchemexpress.combioscience.co.uk. This compound has been observed to increase Tfcp2l1 protein levels without altering transcript levels in mouse embryonic stem cells, and it can induce alkaline phosphatase-positive colonies medchemexpress.commedchemexpress.com. This suggests a role for MK2 in regulating stem cell self-renewal via Tfcp2l1 degradation medchemexpress.com.
In the context of inflammation, MK2 inhibitors have been used to study the post-transcriptional regulation of pro-inflammatory cytokines. MK2 is known to stabilize TNF mRNA through phosphorylation of tristetraprolin (TTP), an mRNA-binding protein physiology.orgnirmauni.ac.in. By inhibiting MK2, researchers can investigate the impact on TTP phosphorylation and subsequent mRNA stability and cytokine production physiology.orgnirmauni.ac.in. Studies using MK2 inhibitors have demonstrated reduced secretion of TNFα and IL6 from human monocytic cell lines and inhibition of IL1β-stimulated MMP13 secretion from chondrosarcoma cells and primary human chondrocytes glpbio.comglpbio.com.
Furthermore, MK2 inhibitors serve as tools to study the involvement of MK2 in various disease models and cellular processes. For instance, MK2 inhibition has been investigated in the context of multiple myeloma, showing inhibitory action on cell growth and drug resistance in vitro nih.gov. In pulmonary hypertension research, MK2 inhibition by siRNA or other inhibitors has been shown to reverse increased MK2 expression, inflammatory cytokines, proliferation, mitochondrial dysfunction, and apoptosis resistance in hypoxic human pulmonary artery smooth muscle cells ahajournals.org. MK2 inhibition has also been linked to reduced proliferation and increased apoptosis in certain cancer cells ahajournals.orgresearchgate.net.
The use of this compound and similar inhibitors in basic research helps to dissect the specific contributions of the p38/MK2 pathway compared to broader p38 inhibition, which can have significant off-target effects due to p38's diverse substrates researchgate.netdovepress.com. The high selectivity of this compound makes it a valuable tool for specifically exploring and validating MK2 biology glpbio.comglpbio.com.
Data from research using this compound or related MK2 inhibitors highlight their utility in probing MK2's downstream effects. For example, studies report IC50 values for MK2 inhibition and EC50 values for the inhibition of phosphorylated HSP27 (pHSP27), a key substrate of MK2 medchemexpress.commedchemexpress.comselleckchem.combioscience.co.uk.
Table 1: In Vitro Inhibition Data for this compound
Target | Assay | IC50/EC50 (µM) | Reference |
MK2 | Inhibition | 0.11 | medchemexpress.commedchemexpress.comselleckchem.combioscience.co.uk |
pHSP27 | Inhibition | 0.35 | medchemexpress.commedchemexpress.combioscience.co.uk |
Basic research using this compound can further explore its effects on other known MK2 substrates and cellular processes regulated by MK2, such as actin remodeling, cell motility, DNA damage response, and cell cycle checkpoints researchgate.netresearchgate.net. The compound's non-ATP competitive binding mode also presents an opportunity to study MK2 function through a distinct inhibitory mechanism compared to ATP-competitive inhibitors selleckchem.comglpbio.comglpbio.com.
The influence of the cellular microenvironment, such as matrix stiffness, on the uptake and efficacy of MK2 inhibitors, including peptide-based inhibitors, has also been a subject of basic research, demonstrating how physical cues can impact pharmacological tool effectiveness plos.org. This underscores the complexity involved in utilizing such compounds in diverse experimental settings.
Q & A
Q. What experimental approaches are recommended to validate MK2-IN-1’s inhibitory activity and selectivity in vitro?
To confirm this compound’s inhibitory activity, perform kinase assays using recombinant MK2 enzyme, measuring IC50 values via fluorescence polarization or radiometric assays . Include positive controls (e.g., known MK2 inhibitors) and negative controls (kinases like p38 MAPK) to assess selectivity. Validate cellular activity by quantifying phosphorylated HSP27 (pHSP27) levels via Western blot, using EC50 as a key metric . For selectivity profiling, screen against a panel of 50+ kinases using competitive binding assays, and apply statistical tools (e.g., Z-score analysis) to identify off-target effects .
Q. How should researchers design experiments to ensure reproducibility of this compound’s effects in cellular models?
- Standardization : Use consistent cell lines (e.g., HEK293 or primary macrophages) and passage numbers.
- Dose-Response Curves : Test this compound across a 10-point concentration range (e.g., 0.1–10 µM) to account for batch variability.
- Controls : Include vehicle controls (DMSO) and a reference inhibitor (e.g., PF-3644022) .
- Documentation : Report full protocols, including incubation times, serum conditions, and lysis buffers, following guidelines for methodological transparency .
Q. What are the critical parameters for synthesizing and characterizing this compound in academic settings?
- Synthesis : Follow published routes (e.g., Ullmann coupling for the core structure) and verify purity (>95%) via HPLC .
- Characterization : Provide 1H/13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis data. For salt forms (e.g., hydrochloride), include ion-specific validation (e.g., chloride ion testing) .
- Stability : Assess solubility in DMSO/PBS and storage conditions (−20°C under argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported EC50 values across studies?
- Meta-Analysis : Systematically compare studies for variables like cell type (e.g., cancer vs. immune cells), assay duration, and pHSP27 detection antibodies .
- Normalization : Use internal controls (e.g., total HSP27 levels) to standardize phosphorylation data .
- Cross-Validation : Replicate key studies in orthogonal models (e.g., MK2-knockout cells) to isolate compound-specific effects .
Q. What strategies optimize this compound’s use in complex disease models (e.g., inflammatory or fibrotic pathways)?
- Combination Studies : Co-administer this compound with inhibitors of upstream kinases (e.g., p38 MAPK) to dissect pathway crosstalk .
- Pharmacodynamic Markers : Monitor downstream effectors (e.g., TNF-α secretion in macrophages) alongside pHSP27 to confirm target engagement .
- In Vivo Validation : Use murine models of inflammation (e.g., LPS-induced endotoxemia) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How should conflicting data on this compound’s off-target effects be addressed in grant proposals?
- Risk Mitigation : Acknowledge discrepancies in preliminary data and propose mechanism-focused assays (e.g., thermal shift assays for binding specificity) .
- Innovative Methods : Integrate CRISPR-Cas9 screens to identify synthetic lethal interactions, clarifying MK2-independent effects .
- Collaborative Frameworks : Partner with structural biology labs to resolve binding modes via co-crystallography, strengthening mechanistic claims .
Q. What computational tools are effective for modeling this compound’s structure-activity relationships (SAR)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in MK2’s ATP pocket, validating with mutagenesis data (e.g., K79A mutations) .
- QSAR Modeling : Train models on published IC50 datasets to prioritize derivatives with improved solubility or potency .
- MD Simulations : Perform 100-ns simulations to assess compound stability in the active site, correlating with experimental residence times .
Methodological and Ethical Considerations
Q. How can researchers ethically share this compound-related data while protecting intellectual property?
- Data Deposition : Upload raw kinase assay data to public repositories (e.g., ChEMBL) with embargo periods for unpublished findings .
- Collaboration Agreements : Use material transfer agreements (MTAs) for compound sharing, specifying academic/non-commercial use .
- Transparency : Disclose all synthetic routes and characterization data in supplementary materials to aid reproducibility .
Q. What frameworks are recommended for integrating this compound findings into broader kinase research?
- Systems Biology : Map MK2’s interactome using BioID or AP-MS, identifying novel substrates influenced by this compound .
- Cross-Disciplinary Synthesis : Compare this compound’s effects with inhibitors of related kinases (e.g., MK3) to refine pathway models .
- Literature Surveys : Use tools like SciFinder to analyze trends in this compound citations, identifying gaps for follow-up studies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。